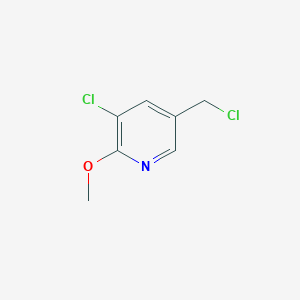
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol
Vue d'ensemble
Description
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids and play a crucial role in various biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common synthetic route is the amidation reaction of a pyrimidinyl halide with an appropriate amine under basic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride (NaH), and a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomerically pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: can undergo various chemical reactions, including:
Oxidation: : Converting the amine group to a nitro group using reagents like nitric acid (HNO3).
Reduction: : Reducing the nitro group to an amine using reducing agents such as tin (Sn) and hydrochloric acid (HCl).
Substitution: : Replacing the pyrimidinyl group with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Nitric acid (HNO3), sulfuric acid (H2SO4), and heat.
Reduction: : Tin (Sn), hydrochloric acid (HCl), and reflux.
Substitution: : Alkyl halides, amines, and strong bases like potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: : 6-nitropyrimidin-4-yl)pyrrolidin-3-ol
Reduction: : 6-amino-4-(pyrrolidin-3-ol)pyrimidine
Substitution: : Various substituted pyrimidinyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: has several scientific research applications:
Chemistry: : Used as a building block in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the biological context, but it generally involves interactions with the active sites of these targets, leading to modulation of their activity.
Comparaison Avec Des Composés Similaires
(R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol: can be compared to other similar compounds, such as 6-aminopyrimidin-4-yl)methanol and N-[3-(2-aminopyrimidin-4-yl)phenyl]-3,5-dibromobenzamide . While these compounds share structural similarities, This compound is unique in its stereochemistry and potential biological activity.
List of Similar Compounds
6-aminopyrimidin-4-yl)methanol
N-[3-(2-aminopyrimidin-4-yl)phenyl]-3,5-dibromobenzamide
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone
Propriétés
IUPAC Name |
(3R)-1-(6-aminopyrimidin-4-yl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O/c9-7-3-8(11-5-10-7)12-2-1-6(13)4-12/h3,5-6,13H,1-2,4H2,(H2,9,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFQDJHHNMWTBZ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C2=NC=NC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B1488507.png)
![2-(2-aminoethyl)-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1488510.png)


![Ethyl 2-[(6-chloropyrimidin-4-yl)amino]acetate](/img/structure/B1488515.png)
![2-Amino-1-{2-azabicyclo[2.2.1]heptan-2-yl}ethan-1-one](/img/structure/B1488516.png)
![1-{[(Cyclopropylmethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488518.png)

![1-{[(3-Hydroxypropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1488520.png)


